molecular formula C24H23F2NO4 B8127270 (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine phthalate

(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine phthalate

Cat. No.: B8127270
M. Wt: 427.4 g/mol
InChI Key: QKQMWGGUEGNCCZ-FXMYHANSSA-N
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Description

(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine phthalate is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of two stereocenters, making it an interesting subject for stereochemical studies. The phthalate ester group adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine phthalate typically involves several steps:

    Formation of the amine intermediate: The initial step involves the synthesis of (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine. This can be achieved through a reductive amination reaction where (S)-1-phenylethylamine reacts with 3,5-difluorobenzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Esterification: The resulting amine is then reacted with phthalic anhydride under acidic conditions to form the phthalate ester. This step typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the desired stereochemistry and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine phthalate can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.

    Reduction: The phthalate ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of imine or nitrile derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine phthalate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine phthalate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3,5-Difluorophenyl)-N-(®-1-phenylethyl)ethan-1-amine phthalate
  • ®-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine phthalate
  • ®-1-(3,5-Difluorophenyl)-N-(®-1-phenylethyl)ethan-1-amine phthalate

Uniqueness

The uniqueness of (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine phthalate lies in its specific stereochemistry and the presence of the phthalate ester group

Properties

IUPAC Name

(1S)-N-[(1S)-1-(3,5-difluorophenyl)ethyl]-1-phenylethanamine;phthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N.C8H6O4/c1-11(13-6-4-3-5-7-13)19-12(2)14-8-15(17)10-16(18)9-14;9-7(10)5-3-1-2-4-6(5)8(11)12/h3-12,19H,1-2H3;1-4H,(H,9,10)(H,11,12)/t11-,12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQMWGGUEGNCCZ-FXMYHANSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC(=CC(=C2)F)F.C1=CC=C(C(=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC(=CC(=C2)F)F.C1=CC=C(C(=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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